
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate
Overview
Description
Scientific Research Applications
1. Synthetic Organic Chemistry
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate has been utilized in synthetic organic chemistry. For instance, it has been involved in the isomerization reactions of olefins using ruthenium catalysts. This process includes double bond migration in alpha, beta-unsaturated compounds, which is significant in the synthesis of various organic compounds (Wakamatsu et al., 2000).
2. Total Synthesis of Cryptophycin-24
It plays a critical role in the total synthesis of complex molecules such as Cryptophycin-24 (Arenastatin A). This synthesis involves setting stereogenic centers critical for the formation of the cryptophycins, which are a group of potent antimitotic agents (Eggen et al., 2000).
3. Asymmetric Synthesis of Tacamonine
In the asymmetric synthesis of tacamonine (pseudovincamone I), this compound is used. It involves radical cyclizations which are fundamental steps in the synthesis of complex natural products (Ihara et al., 1994).
4. Intramolecular Carbocyclization
This chemical is also involved in the study of intramolecular carbocyclization reactions, which are crucial in the formation of complex cyclic structures. These reactions are significant in the synthesis of various natural and synthetic compounds (Gimazetdinov et al., 2017).
5. Synthesis of Water-Soluble Polymethacrylates
It is used in the synthesis of water-soluble polymethacrylates through living anionic polymerization. This application is important in the field of polymer science for creating materials with specific properties (Ishizone et al., 2003).
properties
IUPAC Name |
methyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIDFXZGOIPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

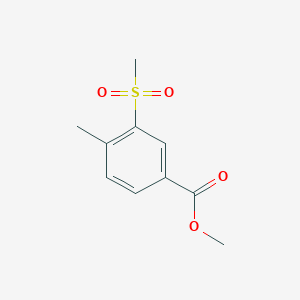
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
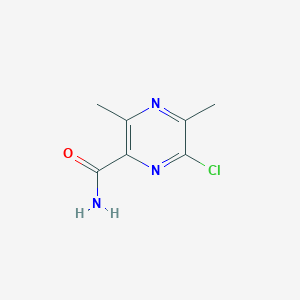
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
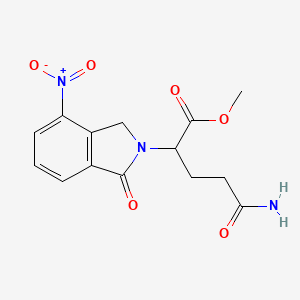
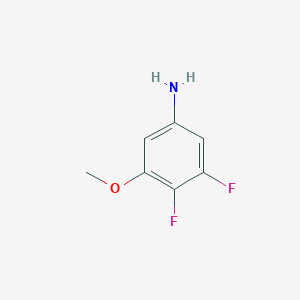
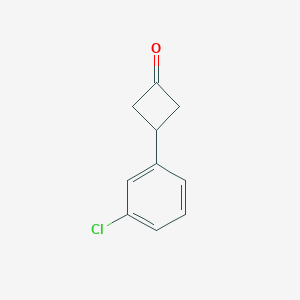
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
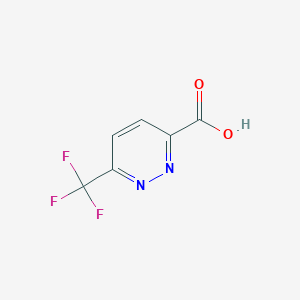
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
